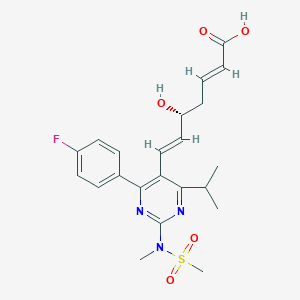

Rosuvastatin dehydro acid

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

1422954-12-8 |

|---|---|

分子式 |

C22H26FN3O5S |

分子量 |

463.5 g/mol |

IUPAC名 |

(2Z,5S,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid |

InChI |

InChI=1S/C22H26FN3O5S/c1-14(2)20-18(13-12-17(27)6-5-7-19(28)29)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)32(4,30)31/h5,7-14,17,27H,6H2,1-4H3,(H,28,29)/b7-5-,13-12+/t17-/m0/s1 |

InChIキー |

NZWJKTHFNLHUJO-IWEPXCJDSA-N |

SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

異性体SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C/C=C\C(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

正規SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

製品の起源 |

United States |

Mechanisms of Formation and Degradation Pathways of Rosuvastatin Dehydro Acid

Acid-Catalyzed Formation Pathways

The presence of acidic conditions can trigger the degradation of Rosuvastatin (B1679574), leading to the formation of Rosuvastatin dehydro acid. This process involves a series of chemical reactions, including hydrolysis and dehydration.

Proposed Reaction Mechanisms of Rosuvastatin Hydrolysis Leading to Dehydro Acid Species

Under acidic conditions, Rosuvastatin can undergo hydrolysis. A proposed mechanism suggests that the initial step involves the protonation of the hydroxyl group on the heptenoic acid side chain of Rosuvastatin. This is followed by the elimination of a water molecule, leading to the formation of a carbocation intermediate. Subsequent rearrangement and deprotonation can then result in the formation of the double bond characteristic of the dehydro acid structure. One suggested scheme for the acid degradation of rosuvastatin calcium indicates the formation of two primary degradation products. researchgate.net

Identification of Specific Intermediates and Transition States in Acidic Media

Detailed studies on the acid-catalyzed degradation of Rosuvastatin have focused on identifying the various products formed. In one study, forced degradation of Rosuvastatin under acid hydrolytic conditions resulted in the formation of eleven degradation products. nih.gov Six of these products were found to have a molecular mass 18 Da less than the parent drug, suggesting the loss of a water molecule, a characteristic of dehydration reactions that would lead to a dehydro species. nih.gov

While the precise structures of all intermediates and transition states in the formation of this compound are not fully elucidated in publicly available literature, the presence of these dehydrated species points towards reaction pathways involving carbocation intermediates, which are typical in acid-catalyzed dehydration reactions of alcohols.

Kinetic Studies of Acid-Induced Degradation

Kinetic studies have demonstrated that the degradation of Rosuvastatin in acidic media follows pseudo-first-order kinetics. nih.gov The rate of degradation is dependent on factors such as the concentration of the acid and the temperature. For instance, it has been shown that as the temperature increases, the rate of hydrolysis of Rosuvastatin also increases. researchgate.net

Specific kinetic data for the acid-induced degradation of Rosuvastatin at different temperatures and acid molarities have been reported, as shown in the table below.

| HCl Molarity (mol L-1) | Temperature (°C) | Rate Constant (k) (hour-1) | Half-life (t1/2) (hour) |

| 0.5 | 70 | 0.048 | 14.44 |

| 1.0 | 70 | 0.092 | 7.53 |

| 2.0 | 70 | 0.175 | 3.96 |

| 1.0 | 80 | 0.181 | 3.83 |

| 1.0 | 90 | 0.355 | 1.95 |

| Adapted from a study on the kinetic data of Rosuvastatin acid degradation. researchgate.net |

These studies provide valuable insights into the stability of Rosuvastatin under acidic conditions and can be used to predict its degradation rate.

Oxidative Degradation Leading to this compound

In addition to acid-catalyzed reactions, Rosuvastatin is also susceptible to oxidative degradation, which can lead to the formation of this compound among other products.

Free Radical-Mediated Formation Processes

Oxidative degradation of pharmaceuticals often involves free radical mechanisms. In the case of Rosuvastatin, it has been shown to have a protective role against oxidative stress, which ironically involves its interaction with free radicals. researchgate.netresearchgate.net This interaction can lead to the degradation of the Rosuvastatin molecule itself.

Studies involving gamma radiation to induce radical degradation of Rosuvastatin have been conducted to investigate the end-products of these reactions. researchgate.net The hydroxyl radical (•OH) is a highly reactive species that can initiate oxidative degradation pathways. The proposed mechanism for the formation of certain degradation products involves the reaction of Rosuvastatin with these free radicals, leading to the formation of various oxidized and rearranged products. researchgate.net While the direct formation of this compound through a specific free-radical pathway is not explicitly detailed, it is plausible that radical-induced hydrogen abstraction followed by rearrangement could contribute to its formation.

Influence of Oxidizing Agents on Dehydro Acid Formation Kinetics

Forced degradation studies using various oxidizing agents, such as hydrogen peroxide (H2O2), have confirmed that Rosuvastatin degrades under oxidative conditions. scispace.comsemanticscholar.org These studies have shown the formation of several degradation products, some of which are more polar than the parent drug. scispace.com

One study on the photocatalytic degradation of Rosuvastatin using ZnO as a catalyst, which generates oxidative species, found that the degradation follows pseudo-first-order kinetics. nih.gov Another study investigating the oxidative degradation with H2O2 also reported the formation of multiple degradation peaks. semanticscholar.org While these studies confirm the susceptibility of Rosuvastatin to oxidative degradation, specific kinetic data for the formation of this compound in the presence of different oxidizing agents are not extensively detailed in the available literature. However, it is established that the presence of oxidizing agents accelerates the degradation of Rosuvastatin. researchgate.net

Photolytic Formation of this compound and Related Photoproducts

Rosuvastatin is highly sensitive to light, and its degradation under photolytic conditions has been a subject of significant study. researchgate.netscispace.comnih.gov The photodegradation is particularly prominent when the drug is in solution compared to its solid state. researchgate.net Exposure to both UV radiation and natural sunlight can induce these transformations. researchgate.net

The principal photochemical reaction of Rosuvastatin involves the intramolecular cyclization of its o-vinylbiphenyl-like moiety. sci-hub.senih.gov This process is the main and almost exclusive degradation pathway upon irradiation. researchgate.net The reaction proceeds as follows:

Photoexcitation : Upon absorbing light, the Rosuvastatin molecule is excited.

Cyclization : The excited molecule undergoes an intramolecular cyclization, forming unstable 8a,9-dihydrophenanthrene intermediates. researchgate.net During photophysical analysis, a long-lived transient species observed at approximately 550 nm has been identified as this primary photocyclization intermediate. researchgate.netnih.gov

Formation of Stable Photoproducts : These intermediates then convert into stable dihydrophenanthrene analogues, which are the primary photoproducts. researchgate.netnih.gov This cyclization reaction leads to the formation of new chiral centers. researchgate.net

While Rosuvastatin itself has a low fluorescence yield and is not an efficient photosensitizer, its main photoproduct is photochemically active and can act as a potential sensitizer. nih.gov

Studies have shown that Rosuvastatin is sensitive to a range of radiation wavelengths, including both shortwave (254 nm) and longwave (366 nm) UV light, as well as visible light. researchgate.netsci-hub.se The degradation pathway involving the formation of diastereomeric dihydrophenanthrene derivatives occurs under these various light conditions. researchgate.net

While the specific photodegradation quantum yield for the initial conversion of Rosuvastatin has not been detailed in the reviewed literature, the resulting main photoproduct (referred to as ppRSV) is highly photoactive. This dihydrophenanthrene-like compound exhibits a high intersystem crossing quantum yield (ΦISC) of 0.8 and a quantum yield of singlet oxygen formation (ΦΔ) of 0.3. nih.gov These properties indicate that while the parent drug's degradation efficiency may vary, the resulting primary degradant is an efficient photosensitizer. nih.gov

Table 1: Photochemical Properties of Rosuvastatin's Main Photoproduct (ppRSV)

| Parameter | Value | Significance |

|---|---|---|

| Intersystem Crossing Quantum Yield (ΦISC) | 0.8 nih.gov | High efficiency in forming a triplet excited state. nih.gov |

| Singlet Oxygen Formation Quantum Yield (ΦΔ) | 0.3 nih.gov | Significant potential to generate reactive oxygen species. nih.gov |

| Triplet Excited State Energy | ~67 kcal mol-1nih.gov | Sufficient energy to interact with biological molecules like thymidine. nih.gov |

The photocyclization of Rosuvastatin is a key transformation that results in the formation of new stereocenters, leading to diastereomeric products. The primary photoproducts are two specific diastereomeric dihydrophenanthrene derivatives: (R,S,R)-2 and (S,S,R)-2. researchgate.net

Research has shown that the reaction can be partially diastereoselective depending on the solvent. researchgate.net When the photocyclization of Rosuvastatin is carried out in water, it results in a 10.5% diastereomeric excess (d.e.) of the (R,S,R)-2 isomer over the (S,S,R)-2 isomer. researchgate.net The absolute configurations of these diastereomers have been determined after their conversion to and isolation as the corresponding lactone forms. researchgate.net

Influence of Environmental Factors on Formation Rates

The rate at which Rosuvastatin degrades to form various products, including the related lactone form, is significantly influenced by environmental factors such as temperature, pH, and the surrounding solvent or matrix.

Rosuvastatin's stability is highly dependent on pH. Forced degradation studies show that the drug is labile under acidic conditions but is comparatively stable in neutral and basic media. scispace.comnih.gov However, one study noted degradation under both acidic and alkaline hydrolysis conditions. semanticscholar.org

The interconversion between Rosuvastatin calcium (the active acid form) and Rosuvastatin lactone (a major degradant) is particularly sensitive to pH and temperature. researchgate.netresearchgate.net At 25°C, Rosuvastatin calcium is stable at a physiological pH of 7.4, but it converts to the lactone form at pH 4.0 and pH 6.0, following zero-order kinetics. researchgate.net The stability of the acid form is significantly improved at a lower temperature of 4°C, where it remains stable across the pH range of 4.0 to 7.4. researchgate.net Conversely, the reverse reaction—the conversion of the lactone back to the active acid form—occurs at all tested pH values and follows first-order kinetics. researchgate.net

Table 2: Stability of Rosuvastatin Calcium at Different pH and Temperature Conditions over 24 hours

| Temperature | pH | Observation | Kinetics of Degradation |

|---|---|---|---|

| 25 °C | 4.0 | Converted to Rosuvastatin lactone researchgate.net | Zero-order researchgate.net |

| 6.0 | Converted to Rosuvastatin lactone researchgate.net | Zero-order researchgate.net | |

| 7.4 | Stable researchgate.net | N/A | |

| 4 °C | 4.0 | Stable researchgate.net | N/A |

| 6.0 | Stable researchgate.net | N/A | |

| 7.4 | Stable researchgate.net | N/A |

The solvent system plays a critical role in the degradation pathways of Rosuvastatin, particularly in the equilibrium between the acid form and its lactone. researchgate.net The direction of this reversible reaction is controlled by the nature of the solvent matrix. researchgate.net

In aprotic solvents such as chloroform, the forward reaction is favored, leading to the conversion of Rosuvastatin into its lactone form. researchgate.net In contrast, when an acidic aqueous mobile phase is used, the reverse reaction predominates, and the lactone is hydrolyzed back to the parent Rosuvastatin acid. researchgate.net Organic protic solvents, like methanol (B129727), have been found to stabilize both the acid and lactone forms, with no significant conversion observed in either direction. researchgate.net

Table 3: Effect of Solvent Type on Rosuvastatin ⇌ Rosuvastatin Lactone Equilibrium

| Solvent Type | Example | Observed Reaction |

|---|---|---|

| Aprotic | Chloroform | Favors conversion of Rosuvastatin to its lactone. researchgate.net |

| Acidic Aqueous | Water/Acetonitrile (B52724)/Acid | Favors conversion of the lactone back to Rosuvastatin. researchgate.net |

| Organic Protic | Methanol | Both forms are stable; no significant reaction observed. researchgate.net |

In solid pharmaceutical formulations, the matrix components can have a protective effect. The presence of certain dyes, such as yellow iron oxide and E122, can efficiently protect solid Rosuvastatin from photodegradation. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of Rosuvastatin Dehydro Acid

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are central to the analysis of pharmaceutical impurities. For Rosuvastatin (B1679574) dehydro acid, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have been established as powerful tools for achieving effective separation and sensitive detection.

HPLC, particularly in its reversed-phase mode, is a cornerstone for the analysis of Rosuvastatin and its impurities. Method development focuses on optimizing various parameters to achieve the required resolution and sensitivity for routine quality control.

The primary goal in RP-HPLC method development is to achieve baseline separation between Rosuvastatin and all its potential impurities, including the structurally similar Rosuvastatin dehydro acid. Optimization hinges on the careful manipulation of mobile phase composition. Since Rosuvastatin is an acidic compound with a pKa of 4.6, controlling the mobile phase pH is critical; a lower pH (typically around 3.0) ensures that Rosuvastatin remains in its non-ionized form, which influences its retention and interaction with the stationary phase. unesp.br

The mobile phase typically consists of an aqueous component (water or a buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The ratio of these components is adjusted to fine-tune the separation. To enhance peak shape and improve selectivity, acidic additives are commonly incorporated into the mobile phase. Trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) is frequently used to control pH and minimize peak tailing. scielo.br Alternatively, buffered systems, such as 10 mM ammonium (B1175870) acetate (B1210297), have been successfully employed to achieve optimal resolution and selectivity for impurities. scite.aiasianjpr.com The precise combination of buffer, pH, and organic solvent is critical for resolving closely eluting peaks of the parent drug and its degradation products like this compound.

The choice between isocratic and gradient elution depends on the complexity of the sample matrix.

Isocratic Elution: This strategy employs a constant mobile phase composition throughout the analytical run. Isocratic methods are often simpler, more robust, and provide faster run times when the number of impurities is limited and their polarities are similar. For instance, an isocratic mixture of methanol and 0.1% trifluoroacetic acid (50:50 v/v) has been used to separate major impurities within a 7.5-minute run time. scielo.br

Gradient Elution: When analyzing samples from forced degradation studies, a complex mixture of impurities with a wide range of polarities, including this compound and other non-polar degradants, may be present. scielo.brresearchgate.net In such cases, a gradient elution strategy is superior. nih.gov This technique involves changing the mobile phase composition during the separation, typically by increasing the percentage of the organic solvent. This allows for the efficient elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single chromatographic run, ensuring that all relevant degradation products are detected and quantified. asianjpr.comnih.gov

The stationary phase is a critical component for achieving chromatographic selectivity. For the analysis of Rosuvastatin and its impurities, octadecylsilane (B103800) (C18) bonded silica (B1680970) columns are the most widely used stationary phases due to their versatility and effectiveness in separating compounds of moderate polarity. unesp.brscielo.br However, not all C18 columns are identical; variations in silica purity, particle size, and bonding density can lead to different selectivities.

Studies have evaluated various C18 columns, such as the Sunfire C18 and Acquity BEH C18, to find the optimal phase for resolving Rosuvastatin from its impurities. asianjpr.comnih.gov In some instances, octylsilane (B1236092) (C8) columns have been selected as they can provide sharper and more symmetrical peaks for the target analytes. nih.gov The evaluation and selection of the appropriate stationary phase are fundamental steps in method development, as the column's chemistry dictates the specific interactions that govern the separation of structurally similar molecules like Rosuvastatin and this compound.

UPLC represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over conventional HPLC. These advantages are particularly beneficial for the analysis of pharmaceutical impurities.

UPLC technology utilizes stationary phase columns packed with sub-2 µm particles. Operating at higher pressures, these columns yield dramatic increases in efficiency, making UPLC an ideal technique for high-throughput impurity profiling in quality control and stability testing environments. nih.gov

The key advantages of UPLC for the analysis of this compound and other impurities include:

Increased Speed: UPLC methods significantly reduce analysis time. For Rosuvastatin impurity profiling, run times have been decreased from over 35 minutes with HPLC to less than 12 minutes, and in some cases, under 10 minutes, with UPLC. scielo.brnih.gov

Enhanced Resolution and Sensitivity: The high efficiency of UPLC columns results in narrower, sharper peaks, leading to improved resolution between closely eluting impurities and increased sensitivity for detecting trace-level components. nih.gov

Reduced Solvent Consumption: The faster flow rates and shorter run times inherent to UPLC lead to a significant decrease in the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique. scielo.br

An optimized UPLC method was specifically developed for the simultaneous determination of Rosuvastatin and its degradation products, including this compound, demonstrating the technique's capability to accurately and efficiently monitor product quality. researchgate.netsemanticscholar.org

Data Tables

| Technique | Stationary Phase | Mobile Phase Composition | Elution Mode | Run Time (min) |

|---|---|---|---|---|

| UPLC | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) | A: Ammonium acetate buffer (pH 3.6), Acetonitrile, Tetrahydrofuran B: Acetonitrile | Gradient | Not Specified |

| UPLC | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) | Methanol and 0.1% Trifluoroacetic Acid (50:50 v/v) | Isocratic | 12 |

| HPLC | Sunfire C18 (250 x 4.6 mm, 5 µm) | A: 10 mM Ammonium Acetate B: Acetonitrile:Methanol (50:50 v/v) | Gradient | 15 |

| HPLC | C8 Column (250 x 4.6 mm, 5 µm) | 0.1 M Formic Acid and Methanol (25:75 v/v) | Isocratic | < 10 |

Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation

Quality by Design (QbD) Approaches in UPLC Method Optimization

Quality by Design (QbD) is a systematic approach to analytical method development that emphasizes product and process understanding, beginning with predefined objectives and focusing on sound science and quality risk management. ijpsonline.com In the context of Ultra-Performance Liquid Chromatography (UPLC) for Rosuvastatin and its impurities, QbD aims to create a robust method that reliably separates and quantifies substances like this compound. This is achieved by identifying critical method parameters (CMPs) that influence the method's performance and defining a "design space" where the method consistently meets its objectives. ijpsonline.comresearchgate.net

The process typically involves two main phases: a screening phase to identify the most influential factors, followed by an optimization phase to fine-tune those parameters. impactfactor.org Experimental designs, such as fractional factorial or split-plot designs, are employed to systematically evaluate the effects of multiple factors and their interactions simultaneously. researchgate.netsemanticscholar.orgnih.gov

Key parameters frequently optimized for the analysis of Rosuvastatin and its degradation products include:

Critical Method Parameters (CMPs): These are the variables that can impact the outcome, such as the pH of the buffer solution, the ratio of organic solvents (e.g., acetonitrile, methanol, tetrahydrofuran) in the mobile phase, column temperature, and flow rate. researchgate.netsemanticscholar.orgnih.gov

Critical Quality Attributes (CQAs): These are the desired outcomes or responses of the method, including resolution between adjacent peaks (especially between the main drug and its impurities), retention time, peak tailing, and the number of theoretical plates. researchgate.netimpactfactor.org

Studies have shown that for Rosuvastatin impurities, the buffer pH and the concentration of organic modifiers in the mobile phase are often the most significant factors affecting separation. semanticscholar.orgnih.gov By modeling the data obtained from experimental designs, an optimal chromatographic condition can be predicted without extensive trial-and-error experiments. researchgate.netnih.gov This QbD-driven optimization leads to a well-understood, robust, and reliable UPLC method for impurity profiling. researchgate.netsemanticscholar.org

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) Applications for Screening and Semi-Quantitative Analysis

Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, serve as valuable tools for the screening and semi-quantitative analysis of this compound and other related substances. researchgate.net These methods are often employed in stability studies to detect the formation of degradation products under various stress conditions, such as acid/base hydrolysis, oxidation, and photolysis. researchgate.netjrtdd.com

The separation principle relies on the differential migration of compounds over a stationary phase (typically silica gel) under the influence of a mobile phase. For Rosuvastatin and its impurities, aluminum plates pre-coated with silica gel 60F254 are commonly used as the stationary phase. researchgate.netutu.ac.innih.gov A variety of solvent systems have been developed to achieve effective separation. The choice of the mobile phase is critical for resolving the analyte from other impurities. Densitometric analysis is then performed at a specific wavelength, typically in the range of 245-261 nm, to visualize and quantify the separated spots. utu.ac.innih.govekb.eg

The performance of the separation is evaluated by the retention factor (Rf), which is unique for each compound under specific chromatographic conditions. Validated HPTLC methods have demonstrated good precision and accuracy for the quantification of Rosuvastatin and its related substances in bulk drug and pharmaceutical dosage forms. utu.ac.in

Chiral Chromatography for Enantiomeric and Diastereomeric Separations of Related Substances

Rosuvastatin is an enantiomerically pure compound with chiral centers at the 3 and 5 positions of the heptenoic acid side chain. google.com Its therapeutic form is the (3R, 5S) diastereomer. waters.com During synthesis or degradation, other stereoisomers, such as the (3R, 5R) diastereomer (also known as the anti-isomer) or the corresponding enantiomer, can be formed as impurities. google.comnih.gov Since different stereoisomers can have varied pharmacological or toxicological profiles, their separation and quantification are critical.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is the definitive technique for this purpose. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica support, are widely used. nih.govijpda.org Columns like CHIRALPAK IB (amylose-based) and CHIRALPAK IC (cellulose-based) have proven effective in resolving the enantiomer and other diastereomeric impurities of Rosuvastatin. nih.govijpda.orgneliti.comgoogle.com

These separations are typically achieved using normal-phase chromatography. The mobile phase often consists of a mixture of an alkane (like n-heptane or n-hexane) and a lower alcohol (like 2-propanol or ethanol), with a small amount of an acidic modifier such as trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govijpda.orgneliti.com The developed methods are validated for specificity, linearity, and sensitivity, allowing for the accurate quantification of chiral impurities at low levels. nih.govijpda.org

Advanced Spectroscopic Techniques for Structural Elucidation

Mass Spectrometry (MS and MS/MS) for Molecular and Fragment Ion Characterization

Quadrupole Time-of-Flight (QTOF) MS Analysis for Accurate Mass Determination

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a powerful tool for the structural elucidation of unknown impurities like this compound. Its primary advantage is the ability to provide highly accurate mass measurements of both precursor and fragment ions, which is crucial for determining the elemental composition of a compound. scielo.br This high mass accuracy allows for the confident assignment of a molecular formula to an unknown degradation product. nih.govirb.hr

In the analysis of Rosuvastatin and its degradation products, nanoUPLC systems are often coupled with a QTOF mass spectrometer. nih.govirb.hrresearchgate.net This hyphenated technique enables the separation of complex mixtures followed by the identification of individual components. nih.gov For instance, QTOF-MS has been used to identify various degradation products of Rosuvastatin formed under stress conditions like gamma radiation. nih.govirb.hr By comparing the accurate mass of a degradation product to that of the parent drug, researchers can deduce the chemical transformation that has occurred, such as hydroxylation or dehydration. nih.gov For example, a mass difference of 18 Da less than the parent drug would strongly suggest a dehydration reaction. nih.gov

Electrospray Ionization (ESI) MS Fragmentation Pathways and Interpretation

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar molecules like Rosuvastatin and its derivatives. When combined with tandem mass spectrometry (MS/MS), it allows for detailed structural characterization by studying the fragmentation patterns of selected precursor ions. rsc.org

The fragmentation of Rosuvastatin in positive ion ESI mode has been well-documented. researchgate.netmdpi.com A detailed fragmentation study using LC-QTOF-MS identified characteristic product ions at m/z 464, 446, 422, 404, 300, and 272. irb.hrresearchgate.netmdpi.com The fragmentation pathway often begins with the sequential loss of water molecules (H₂O) from the dihydroxy heptenoic acid side chain. mdpi.com Other key fragmentations include the loss of the methyl sulfonyl group and cleavage between the C-4 and C-5 atoms of the side chain. irb.hr

By comparing the MS/MS spectra of a degradation product, such as this compound, with that of the parent Rosuvastatin, a structural relationship can be established. irb.hr The presence of common fragment ions indicates which parts of the molecule have remained intact, while shifts in the mass of certain fragments can pinpoint the site of modification. For example, the loss of a water molecule (18 Da) from the precursor ion is a common fragmentation step observed for hydroxylated metabolites. mdpi.com This systematic interpretation of fragmentation patterns is essential for the definitive identification of impurities. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities like this compound. By mapping the magnetic environments of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of this compound by identifying the different proton and carbon environments.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton types and their immediate electronic environment. Key expected signals for this compound would include distinct doublets for the isopropyl methyl groups, multiplets for the vinyl protons in the newly formed diene side-chain, characteristic aromatic signals for the fluorophenyl ring, and singlets for the N-methyl and S-methyl groups of the sulfonamide moiety.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show signals corresponding to the carbonyl carbon of the carboxylic acid, multiple sp² carbons of the aromatic and pyrimidine (B1678525) rings, sp² carbons of the diene side-chain, the remaining sp³ carbons of the side-chain including the one bearing a hydroxyl group, and the carbons of the isopropyl and sulfonamide methyl groups.

While specific spectral data requires isolation of the impurity, the expected chemical shift ranges for the key structural motifs can be predicted based on established principles. researchgate.netresearchgate.net

| Functional Group | ¹H NMR Expected δ (ppm) | ¹³C NMR Expected δ (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 185 |

| Aromatic (Fluorophenyl) | 7.0 - 8.0 | 115 - 165 |

| Vinylic (-CH=CH-) | 5.5 - 7.5 | 120 - 140 |

| Carbinol (-CHOH) | 3.5 - 4.5 | 60 - 75 |

| N-CH₃ & S-CH₃ | 3.0 - 3.8 | 30 - 45 |

| Isopropyl (-CH(CH₃)₂) | 1.2 - 1.5 (d), 3.0-3.5 (m) | 20 - 25 (CH₃), 30-40 (CH) |

This table presents expected chemical shift ranges and is for illustrative purposes. Actual values depend on the specific molecular environment and solvent.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. researcher.lifenih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically between protons on adjacent carbons. For this compound, COSY would be critical to trace the connectivity of the entire heptadienoic acid side chain, confirming the sequence of protons from the carboxylic acid end to the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is arguably the most powerful 2D NMR technique for structural elucidation, as it establishes connectivity between different functional groups. For instance, it could show a correlation from the vinyl proton on the side chain to the carbon of the pyrimidine ring, definitively linking the side chain to the core structure.

| 2D NMR Technique | Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations through 2-3 bonds | Establishes proton connectivity within the side chain and isopropyl group. |

| HSQC | ¹H-¹³C correlations through 1 bond | Assigns specific carbon signals to their directly attached protons. |

| HMBC | ¹H-¹³C correlations through 2-4 bonds | Confirms the overall molecular framework by linking the side chain, pyrimidine ring, and fluorophenyl group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

UV-Vis spectroscopy is a robust and widely used technique for the quantification of compounds that contain a chromophore (a light-absorbing group). The primary chromophore in both Rosuvastatin and its dehydro acid analog is the 4-(4-fluorophenyl)-6-isopropyl-pyrimidinyl system. Since this part of the molecule is unchanged, the UV absorption profile of this compound is expected to be very similar to that of the parent drug. researchgate.net

Rosuvastatin typically exhibits a maximum absorbance (λmax) at approximately 240-248 nm. ijprajournal.comijpsjournal.comresearchgate.net This characteristic absorption allows for the development of a quantitative analytical method based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. The method can be used to determine the amount of this compound in a sample and to assess the purity of an isolated standard by monitoring for any unexpected absorbance peaks.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. Rosuvastatin has two chiral centers in its side chain (at C3 and C5). The this compound impurity retains at least one of these stereogenic centers.

The absolute configuration of the remaining chiral center(s) can be determined by comparing the experimentally measured CD spectrum with theoretical spectra generated through computational calculations for all possible stereoisomers. nih.gov This chiroptical method provides definitive evidence of the absolute stereochemistry, which is a critical aspect of pharmaceutical impurity characterization. The application of CD spectroscopy has been successfully demonstrated for determining the stereochemistry of other Rosuvastatin degradation products. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The spectrum is expected to be very similar to that of Rosuvastatin, with subtle differences related to the dehydration of the side chain. ijpsr.comijpsonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | Stretching | 2500 - 3300 (broad) |

| O-H (Alcohol) | Stretching | 3200 - 3600 |

| C-H (Aromatic/Vinylic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carboxylic acid) | Stretching | 1700 - 1725 |

| C=C (Aromatic/Vinylic) | Stretching | 1450 - 1650 |

| S=O (Sulfonamide) | Asymmetric/Symmetric Stretching | 1300 - 1350 & 1150 - 1180 |

| C-F (Aryl fluoride) | Stretching | 1100 - 1250 |

Hyphenated Techniques for Comprehensive Analytical Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities. semanticscholar.orgresearchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are particularly powerful. nih.govijpsonline.com

In this approach, a high-performance liquid chromatography (HPLC) system first separates this compound from the parent drug and any other related substances. The eluent from the HPLC column is then directed into the ion source of a mass spectrometer or the flow cell of an NMR spectrometer.

LC-MS: Provides the molecular weight of the separated impurity, which is a critical first step in its identification. Tandem MS (MS/MS) can further be used to fragment the molecule, yielding valuable structural information. researchgate.net

LC-NMR: Allows for the acquisition of full ¹H and 2D NMR spectra on the separated impurity peak, enabling complete and unambiguous structure elucidation without the need for prior isolation. nih.gov

These hyphenated methods provide a powerful workflow for identifying, quantifying, and structurally characterizing impurities like this compound in a single, efficient analysis.

LC-MS/MS Integration for Impurity Identification and Quantification in Complex Mixtures

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool for the trace-level quantification and structural identification of impurities in complex pharmaceutical matrices. wisdomlib.orgresearchgate.net This technique offers exceptional sensitivity and selectivity, enabling the detection and characterization of impurities even when they are present at very low concentrations alongside the active pharmaceutical ingredient (API) and other related substances. wisdomlib.org

In the context of Rosuvastatin analysis, LC-MS/MS methods have been successfully developed and validated for the determination of the drug and its impurities. nih.govjocpr.comjocpr.com These methods typically employ a reversed-phase liquid chromatography system for the separation of Rosuvastatin from its degradation products, followed by detection using a triple quadrupole mass spectrometer. jocpr.comtsijournals.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. nih.govjocpr.com

For the identification of unknown impurities like this compound, high-resolution mass spectrometry (HRMS) platforms such as Time-of-Flight (TOF) and Orbitrap are invaluable. These instruments provide highly accurate mass measurements, which, in conjunction with fragmentation data, allow for the determination of the elemental composition and the elucidation of the impurity's structure. nih.govresearchgate.net Studies on Rosuvastatin degradation have utilized LC-MS/TOF and LC-MSn to identify and characterize numerous degradation products, including those with molecular masses indicating dehydration from the parent molecule. nih.govmdpi.com

The quantification of this compound using LC-MS/MS involves the development of a validated method that adheres to regulatory guidelines. This includes establishing specificity, linearity, accuracy, precision, and robustness of the method. wisdomlib.org The use of an appropriate internal standard is crucial for achieving accurate and reproducible quantification. nih.govjocpr.com

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Rosuvastatin and its Impurities

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.01M ammonium acetate, pH 3.0) and an organic modifier (e.g., methanol, acetonitrile) tsijournals.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification |

| Precursor Ion (m/z) | Specific to this compound |

| Product Ion(s) (m/z) | Specific fragmentation ions for this compound |

Detailed Research Findings:

Forced degradation studies of Rosuvastatin under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) have been instrumental in generating and identifying its degradation products, including isomers of the dehydro acid. nih.govresearchgate.net One comprehensive study identified a total of eleven degradation products. Among these, six products were found to have a molecular mass 18 Da less than that of Rosuvastatin, consistent with a dehydration reaction. nih.govresearchgate.net The structural elucidation of these impurities was achieved through a combination of LC-MS/TOF, multi-stage mass spectrometry (LC-MSn), and on-line hydrogen/deuterium (H/D) exchange experiments. nih.gov The fragmentation patterns observed in the MS/MS spectra provided key structural information, allowing for the precise localization of the double bond formed upon dehydration.

LC-NMR for On-line Structural Elucidation of Eluted Degradation Products

While LC-MS/MS is a powerful tool for determining the molecular weight and fragmentation of an impurity, the definitive structural elucidation, particularly for isomeric compounds, often requires the rich structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. The hyphenation of liquid chromatography with NMR spectroscopy (LC-NMR) allows for the on-line acquisition of NMR spectra of compounds as they elute from the LC column. This technique is particularly valuable for the unambiguous identification of degradation products without the need for their isolation, which can be a time-consuming and often challenging process. nih.gov

Table 2: Representative LC-NMR Data for Structural Elucidation

| Proton | Chemical Shift (ppm) (Illustrative) | Multiplicity (Illustrative) | Coupling Constant (J, Hz) (Illustrative) | Assignment (Illustrative) |

| H-1' | 7.6 - 7.8 | dd | 8.5, 5.5 | Aromatic proton ortho to fluorine |

| H-2' | 7.0 - 7.2 | t | 8.5 | Aromatic proton meta to fluorine |

| H-6 | 6.5 - 6.6 | dd | 16.0, 1.5 | Vinylic proton |

| H-7 | 5.4 - 5.5 | dd | 16.0, 6.5 | Vinylic proton |

| H-5 | 4.1 - 4.2 | m | - | CH-OH |

| H-3 | 3.7 - 3.8 | m | - | CH-OH |

| -CH(CH₃)₂ | 3.3 - 3.4 | septet | 7.0 | Isopropyl methine |

| N-CH₃ | 3.5 - 3.6 | s | - | N-methyl |

| S-CH₃ | 3.3 - 3.4 | s | - | S-methyl |

| -CH(CH₃)₂ | 1.2 - 1.3 | d | 7.0 | Isopropyl methyls |

Detailed Research Findings:

A pivotal study on Rosuvastatin degradation successfully utilized on-line LC-NMR to elucidate the structures of several degradation products. nih.gov After initial separation on a C18 column, the peaks corresponding to the degradation products were diverted to the NMR spectrometer. The acquisition of ¹H NMR spectra, and in some cases 2D spectra like COSY and HSQC, provided unequivocal evidence for the proposed structures. For the dehydro acid impurities, the NMR data would be expected to show characteristic shifts and coupling patterns for the newly formed vinylic protons, confirming the position of the double bond within the heptenoic acid side chain. The combination of LC-MS and LC-NMR provides a comprehensive and powerful approach for the complete structural characterization of drug degradation products, ensuring the safety and quality of the pharmaceutical product. nih.govmdpi.com

Stability Indicating Method Development and Forced Degradation Studies

Rationale for Stability-Indicating Methodologies in Pharmaceutical Research

In pharmaceutical research and development, the chemical stability of a drug substance is a critical attribute that can affect its safety and efficacy. nih.govijcrt.org Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stability testing to understand how a drug's quality varies over time under the influence of environmental factors like temperature, humidity, and light. nih.govresearchgate.net A stability-indicating method (SIM) is a validated analytical procedure designed to quantify the drug substance and distinguish it from any process-related impurities, excipients, and, most importantly, degradation products. ijcrt.orgchromatographyonline.com

The primary rationale for developing and employing these sophisticated methodologies is to ensure patient safety and product efficacy throughout its shelf life. nih.gov Forced degradation, or stress testing, is an integral part of developing a SIM. researchgate.net By intentionally subjecting the drug to harsh conditions—more severe than accelerated stability testing—researchers can generate potential degradation products. nih.govresearchgate.net This process serves several key purposes:

Identification of Degradants: It helps to identify the likely degradation products that could form under normal storage conditions. nih.govdphen1.com

Understanding Degradation Pathways: It provides critical insights into the chemical breakdown pathways of the drug molecule, revealing its intrinsic stability. researchgate.netdphen1.com

Method Specificity: It demonstrates the specificity of the analytical method, proving its ability to separate the active pharmaceutical ingredient (API) from its degradants, thus ensuring that the quantification of the API is accurate and unaffected by impurities. nih.govdphen1.com

Formulation and Packaging Development: Knowledge gained from these studies aids in the development of stable formulations and the selection of appropriate packaging to protect the drug from adverse environmental conditions. researchgate.net

Ultimately, a robust stability-indicating method is a cornerstone of regulatory submissions for new drugs, providing assurance of the product's quality, stability, and safety from the development phase through to its commercial lifecycle. dphen1.comresearchgate.net

Design and Execution of Forced Degradation Studies to Generate Rosuvastatin (B1679574) Dehydro Acid

Forced degradation studies on Rosuvastatin are designed to intentionally stress the molecule under various conditions to produce its potential degradants. While Rosuvastatin dehydro acid is a known impurity, forced degradation studies often yield a profile of several degradation products, with the specific outcome depending on the nature of the stressor.

Acidic Hydrolysis Stress Conditions and Resulting Degradation Profile

Rosuvastatin has been shown to be highly susceptible to degradation under acidic conditions. rsc.orgwisdomlib.org Studies employ strong acids at elevated temperatures to accelerate hydrolysis. Common conditions include the use of hydrochloric acid (HCl) at concentrations ranging from 0.1 N to 5 M, with temperatures set between 60°C and 80°C for several hours. proquest.comscispace.comscielo.br

Under these conditions, Rosuvastatin degrades significantly, sometimes by as much as 40-55%. proquest.comscispace.com The primary degradation product typically identified is the Rosuvastatin lactone , which forms via intramolecular esterification. researchgate.netchemicalpapers.com Other degradants have also been observed; one study using 1N HCl identified a major unknown impurity that was later characterized as a Rosuvastatin methyl ester , likely formed if methanol (B129727) is present in the solvent mixture. scielo.brresearchgate.net Research has shown that acidic hydrolysis can generate numerous impurities, with some studies reporting the formation of five or more distinct degradation products. proquest.comscispace.com

Interactive Data Table: Acidic Degradation of Rosuvastatin

| Acid Condition | Temperature | Duration | Observed Degradation | Major Degradation Products |

| 0.1 N HCl | 80°C | 2 hours | Significant | Anti-rosuvastatin isomer, unknown impurities proquest.com |

| 1 N HCl | Ambient | 3 hours | 12.3% | Rosuvastatin Lactone, Rosuvastatin methyl ester scielo.brresearchgate.net |

| 0.2 M HCl | 80°C | 20 hours | 50-55% | Multiple impurities (>10) scispace.com |

| 5 M HCl | 60°C | 4 hours | ~40% | Five degradation products proquest.com |

Oxidative Stress Conditions and Associated Degradation Products

To assess the impact of oxidation, Rosuvastatin is typically exposed to a solution of hydrogen peroxide (H₂O₂). scispace.com Experimental setups often involve concentrations of H₂O₂ ranging from 0.5% to 30%, with the reaction carried out at temperatures from ambient to 80°C for periods of several hours to a full day. proquest.comscispace.comscielo.br

Rosuvastatin shows moderate degradation under oxidative stress, with reported degradation levels between 6% and 25%. proquest.comscispace.com The primary degradation product identified under these conditions is Rosuvastatin-N-oxide , which forms on the pyrimidine (B1678525) ring of the molecule. rsc.orgafricaresearchconnects.com Some studies also note the generation of polar impurities. scispace.com

Interactive Data Table: Oxidative Degradation of Rosuvastatin

| Oxidizing Agent | Temperature | Duration | Observed Degradation | Major Degradation Products |

| 0.5% H₂O₂ | 80°C | 20 hours | 20-25% | Polar impurities scispace.com |

| 3% H₂O₂ | 80°C | 6 hours | Not significant | - proquest.com |

| 5% H₂O₂ | 70°C | 2 hours | 6.5% | - scielo.br |

| 6% H₂O₂ | Room Temp. | 24 hours | ~6% | Rosuvastatin-N-oxide rsc.orgproquest.com |

Photolytic Stress Conditions and the Formation of Photosensitive Degradants

Exposure to light, especially UV light, leads to prominent degradation, which can reach 25-28%. scispace.com The degradation mechanism under photolytic stress is distinct from hydrolysis or oxidation and involves a radical-mediated cyclization. This process results in the formation of two diastereomeric dihydrophenanthrene derivatives, which are epimeric compounds sometimes referred to as FP-B in pharmacopeial monographs. nih.gov These photoproducts can further degrade into their corresponding lactones, particularly in the mildly acidic conditions of some chromatographic mobile phases. nih.gov

Interactive Data Table: Photolytic Degradation of Rosuvastatin

| Light Source | Exposure | Form | Observed Degradation | Major Degradation Products |

| UV and Visible Light | 1.2 million lux hours & 200 Wh/m² | Solid/Solution | 25-28% | Diastereomeric dihydrophenanthrene derivatives (FP-B) scispace.comnih.gov |

| UV Light (366 nm) | 10 hours | Solution | Significant | Two degradation products proquest.com |

| White Light (200-3000 lux) | 3 days | Solid Powder | Up to 50% | Unspecified degradants bvsalud.org |

Thermal Stress Conditions and Degradation Behavior

The intrinsic stability of Rosuvastatin under heat is evaluated by exposing the solid drug substance to high temperatures. Common test conditions include heating the drug at temperatures ranging from 60°C to 105°C for periods that can extend from hours to several days. proquest.comscielo.br

Compared to acidic and photolytic conditions, Rosuvastatin is relatively stable under thermal stress. proquest.comscispace.com Many studies report minimal to no significant degradation when the drug is exposed to dry heat. proquest.combvsalud.org For example, exposure to 105°C for 7 days resulted in only 1.2% degradation. scielo.br However, the presence of high humidity (e.g., 100% relative humidity) combined with elevated temperatures can significantly increase degradation. bvsalud.org

Interactive Data Table: Thermal Degradation of Rosuvastatin

| Temperature | Duration | Conditions | Observed Degradation |

| 60°C | 48 hours | Dry Heat | - iajps.com |

| 90°C | 24 hours | Dry Heat | No negative effect bvsalud.org |

| 100°C | 24 hours | Dry Heat | 4-5% scispace.com |

| 105°C | 7 days | Dry Heat | 1.2% scielo.br |

Impurity Profiling and Mass Balance Considerations in Degradation Studies

Impurity profiling is the comprehensive process of identifying and quantifying all potential impurities, including degradation products, within a drug substance. dphen1.com Following forced degradation, analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to separate the parent drug from the newly formed degradants. researchgate.net

A critical component of these studies is the concept of mass balance . oup.com Mass balance is an assessment that aims to reconcile the loss of the active drug with the sum of all degradation products formed. researchgate.net In an ideal scenario, the decrease in the assay value of the parent drug should be quantitatively matched by the increase in the amount of all detected impurities and degradants. researchgate.net

Achieving a good mass balance, typically between 98% and 101%, provides confidence in the analytical method. researchgate.net It confirms that all major degradation products have been successfully separated and detected and that no significant degradants are co-eluting with the main drug peak or are undetected by the chosen analytical conditions. researchgate.netoup.com This validation is essential for a stability-indicating method, as it ensures the method's ability to accurately monitor the stability and purity of the drug product over its entire lifecycle. oup.comresearchgate.net

Method Validation Parameters for Stability-Indicating Assays

The validation of a stability-indicating analytical method is performed according to guidelines established by the International Council for Harmonisation (ICH). scielo.brijpsjournal.com This process ensures that the method is suitable for its intended use, which includes the quantification of the drug and the detection of its degradation products.

Specificity and Selectivity in the Presence of Degradation Products

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. innovareacademics.in In the context of rosuvastatin, the method must be able to distinguish between the parent drug and its degradation products, including this compound.

Forced degradation studies are performed to demonstrate the method's specificity. scispace.comejbps.com Rosuvastatin is subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradants. researchgate.netnih.goviajps.com Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are then employed to separate the rosuvastatin peak from all other peaks. scielo.brnih.gov

For instance, under acidic conditions (e.g., 0.2M or 1N HCl), rosuvastatin is known to degrade significantly, forming products like its lactone and other isomers. scielo.brscispace.comsphinxsai.com A stability-indicating method must provide a complete baseline separation of rosuvastatin from these acid-induced degradants. nih.govfue.edu.eg The peak purity of rosuvastatin is often confirmed using a photodiode array (PDA) detector, which compares the UV spectra across the peak to ensure it is spectrally pure and free from co-eluting impurities. scispace.comnih.gov The ability to resolve all possible degradation products formed during these stress studies confirms the stability-indicating nature of the assay. nih.gov

Linearity and Range for Quantification

Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical method over a specified range. ijpsjournal.com For a stability-indicating assay, linearity is typically assessed for the active pharmaceutical ingredient (rosuvastatin) and may also be determined for its significant degradation products.

The linearity of the method is evaluated by preparing a series of solutions of known concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value close to 1.000 indicating a strong linear relationship. mdpi.com

Several studies have established linearity for rosuvastatin over different concentration ranges, confirming the method's suitability for quantification.

| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| 2–12 | 0.999 | innovareacademics.in |

| 1–6 | 0.999 | saudijournals.com |

| 0.78–100 | 0.9997 | who.int |

| 1.56–50 | 0.9998 | sphinxsai.com |

| 1000–0.59 | 0.9999 | mdpi.com |

For impurities like this compound, the linear range would typically be established from the limit of quantification (LOQ) up to approximately 150% of the expected impurity concentration. researchgate.net

Accuracy and Precision Assessment

Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ijpsjournal.com

Accuracy is often determined through recovery studies. This involves adding a known amount of the analyte (spiking) to a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120%). The percentage of the analyte recovered is then calculated. High recovery values, typically between 98% and 102%, indicate that the method is accurate and free from interference from excipients. saudijournals.comnih.gov

| Recovery Range (%) | Concentration Levels | Reference |

| 97.44–102.52 | 80%, 100%, 120% | saudijournals.com |

| 100.22–101.16 | Not Specified | innovareacademics.in |

| 98.89–100.66 | 70%, 100%, 130% | who.int |

| 99.86–102.86 | Not Specified | nih.gov |

Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, such as on different days, with different analysts, or on different equipment. ijpsjournal.com

Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. A low %RSD (typically less than 2%) indicates that the method is precise. saudijournals.comwho.int

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. ijpsjournal.com

These parameters are crucial for stability-indicating methods as they define the sensitivity of the method for detecting and quantifying low levels of degradation products like this compound. LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. mdpi.comnih.gov

| LOD (µg/mL) | LOQ (µg/mL) | Reference |

| 0.603 | 0.830 | saudijournals.com |

| 0.013 | 0.042 | innovareacademics.in |

| 0.1149 | 0.3483 | nih.gov |

| 0.78 | 1.56 | who.int |

| 0.18 | 0.59 | mdpi.com |

| 0.17 | 0.7 | sphinxsai.com |

Robustness and Ruggedness of Analytical Methods

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. ijpsjournal.com This provides an indication of its reliability during normal usage. For HPLC methods, common variations include changes in the flow rate (e.g., ±0.1 mL/min), mobile phase composition (e.g., ±5%), and column temperature (e.g., ±5°C). innovareacademics.innih.gov The method is considered robust if the %RSD of the results remains low under these varied conditions. innovareacademics.in

Ruggedness demonstrates the reproducibility of the test results under normal, expected operational conditions, such as analysis by different analysts or on different instruments. ijpsjournal.com A low %RSD between the results from different analysts or instruments indicates that the method is rugged.

Solution Stability for Analytical Preparations

The stability of both standard and sample solutions must be evaluated to ensure that the concentration of the analyte does not change during the analysis time. ijpsjournal.com This is typically done by analyzing the solutions at regular intervals (e.g., over 24 hours) at room temperature and comparing the results to those of freshly prepared solutions. innovareacademics.in The solutions are considered stable if the results remain within an acceptable range, often indicated by a low %RSD. For example, some studies have found rosuvastatin standard and test solutions to be stable for up to 24 hours at room temperature. innovareacademics.inscispace.com

Isolation, Purification, and Synthetic Strategies for Rosuvastatin Dehydro Acid As a Reference Standard

The availability of pure reference standards for impurities is a prerequisite for the accurate quality control of pharmaceutical products. Rosuvastatin (B1679574) dehydro acid, an impurity of Rosuvastatin, requires robust methods for its isolation and synthesis to serve as a certified reference material for analytical applications.

Chromatographic Isolation Techniques for Research-Grade Materials

Chromatographic techniques are central to isolating research-grade materials of impurities from complex mixtures, such as stressed drug products or synthesis reaction masses.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating high-purity compounds from complex mixtures. In the context of Rosuvastatin impurities, a drug product is often subjected to stress conditions like heat or light to intentionally increase the concentration of degradation products, including Rosuvastatin dehydro acid. tsijournals.com

One documented method involves the photodegradation of Rosuvastatin calcium. google.com In this process, the bulk drug is exposed to high-intensity light (e.g., 5000Lx) for an extended period (e.g., 10-30 days). google.com The resulting mixture, enriched with the target impurity, is then subjected to preparative HPLC for separation. google.com The isolated fractions containing the impurity are collected, combined, and concentrated to yield the purified compound. google.com The purity of the final product obtained through this method can reach up to 97%. google.com

| Parameter | Example Condition 1 | Example Condition 2 |

| Technique | Preparative HPLC | Preparative HPLC |

| Starting Material | Photodegraded Rosuvastatin Calcium | Thermally Degraded Rosuvastatin Tablets |

| Column | Sinochrom ODS-BP (20 x 300mm) | Not Specified |

| Mobile Phase | Acetonitrile-Water-Trifluoroacetic Acid (500:500:1) | Not Specified |

| Detection | UV at 215nm | Not Specified |

| Outcome | Isolation of impurity with 94-97% purity | Isolation of impurity enhanced up to 4.0% |

| This table is based on data from patent CN109020902B and a 2016 study on Rosuvastatin impurity isolation. tsijournals.comgoogle.com |

For purifying larger quantities of a synthesized reference standard, large-scale column chromatography is employed. cytivalifesciences.com Unlike preparative HPLC, which is often used to isolate small amounts of an impurity from a degradation sample, industrial or process-scale columns are used to purify the main product of a chemical synthesis. cytivalifesciences.compurolite.com These columns can range up to two meters in diameter and are packed with stationary phases like silica (B1680970) gel. cytivalifesciences.comgoogle.com

In the synthesis of Rosuvastatin-related substances, "cross column purification" is a cited step to purify the product after a reaction, achieving purities as high as 98.5%. google.com This method is essential for removing unreacted starting materials, reagents, and side products from the synthesized impurity standard, ensuring it is suitable for use in quantitative analysis.

Synthetic Routes for this compound and Related Impurities

When isolation from the parent drug is not feasible or yields are too low, direct chemical synthesis is the preferred route for obtaining impurity reference standards.

The synthesis of Rosuvastatin impurities is designed to produce the target molecule with high yield and purity. These synthetic routes can be used to produce compounds that can serve as references for quality control. magtechjournal.com A common strategy involves multi-step reactions starting from precursors of the Rosuvastatin molecule.

For instance, a patented method for preparing a known Rosuvastatin impurity involves a sequence of reactions including a Wittig reaction, acidification, oxidation, alkaline hydrolysis, and finally, salt formation. google.com This structured approach allows for controlled chemical transformations to build the desired impurity molecule. google.com Another approach to generate impurities involves the degradation of the main compound under controlled conditions, such as photodegradation, which can be considered a form of synthesis for the degradation product. google.com The synthesized impurities are then confirmed using analytical techniques like 1H-NMR and Mass Spectrometry (MS). magtechjournal.com

Achieving the high level of purity required for a reference standard involves a combination of controlled synthesis and rigorous purification. The primary strategies include:

Stress Studies Enhancement : Intentionally degrading the main drug substance under controlled thermal or photolytic conditions to increase the concentration of the target impurity, which facilitates easier isolation. tsijournals.comgoogle.com

Multi-Step Purification : After synthesis or isolation, employing chromatographic methods is crucial. A "cross column purification" step is often used to remove the bulk of unwanted materials. google.com This may be followed by a final polishing step using preparative HPLC to achieve the final desired purity, which can be above 98%. google.comgoogle.com

Structural Confirmation : Ensuring the identity of the synthesized compound through comprehensive spectral analysis (NMR, MS, IR) is a critical step before it can be certified as a reference standard. magtechjournal.comnih.gov

Role of Certified Reference Materials in Analytical Method Validation and Quality Control

Certified Reference Materials (CRMs) of impurities like this compound are indispensable tools in pharmaceutical quality control and analytical method validation. chemicea.comsynzeal.comaroscientific.com Their use is mandated by regulatory bodies to ensure the reliability and reproducibility of analytical results. aroscientific.comnih.gov

A CRM provides a certified value for the compound's purity, making it the benchmark against which analytical methods are tested. aroscientific.com The Rosuvastatin Dehydro Analog, for example, is used for analytical method development, validation (AMV), and quality control applications during the production of Rosuvastatin. synzeal.com

The key roles of these CRMs in method validation include:

| Validation Parameter | Role of the Certified Reference Material (CRM) |

| Accuracy | The CRM's certified value is used as the true value. The analytical method's accuracy is confirmed by comparing the measurement result against this certified value. aroscientific.com |

| Precision | Repeatedly analyzing the same CRM confirms that the analytical method produces consistent and reproducible results over multiple trials. aroscientific.com |

| Specificity/Selectivity | The CRM is used to demonstrate that the analytical method can distinguish the impurity from the active pharmaceutical ingredient (API) and other related substances. nih.gov |

| Linearity | Using the CRM at various concentrations helps to construct reliable calibration curves, ensuring the method's response is proportional to the analyte concentration. nih.govaroscientific.com |

| Limit of Quantitation (LOQ) | The CRM helps establish the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy. who.int |

| This table summarizes the function of CRMs in analytical method validation as described in scientific literature. nih.govaroscientific.comwho.int |

By using CRMs, pharmaceutical manufacturers can validate that their testing methods are suitable for their intended purpose, ensuring that the levels of impurities in the final drug product are accurately monitored and controlled within regulatory limits. chemicea.comaroscientific.com

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to quantify Rosuvastatin dehydro acid in pharmaceutical formulations and biological matrices?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely employed due to its precision and reproducibility. Key parameters include a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0), and UV detection at 242 nm. Validation follows ICH guidelines, assessing linearity (1–50 µg/mL), accuracy (80–120% recovery), and precision (RSD <2%) . For biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, using deuterated internal standards to enhance sensitivity .

Q. What are the standard protocols for synthesizing this compound?

- Methodological Answer : Synthesis typically involves stereoselective assembly of the (3R,5S)-dihydroxyhept-6-enoic acid core. A practical approach uses palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) to introduce the pyrimidine moiety. Critical steps include protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) and final deprotection under acidic conditions (e.g., HCl/MeOH). Yields >70% are achievable with rigorous control of reaction temperature (0–5°C) and anhydrous conditions .

Q. How is the purity of this compound assessed in experimental settings?

- Methodological Answer : Purity is validated via chromatographic methods (e.g., HPLC with ≥98% peak area normalization) and spectroscopic techniques (NMR, IR). Forced degradation studies under acidic (1M HCl), alkaline (1M NaOH), oxidative (3% H₂O₂), and photolytic (1.2 million lux-hours) conditions confirm specificity. Degradation products are quantified using threshold limits (<0.2% for unknown impurities) .

Advanced Research Questions

Q. How can researchers optimize RP-HPLC parameters for simultaneous quantification of this compound and its metabolites in complex matrices?

- Methodological Answer : Optimization requires a factorial design approach. Variables include column temperature (25–40°C), flow rate (0.8–1.2 mL/min), and gradient elution profiles. For example, a 10-minute gradient from 40% to 70% acetonitrile in phosphate buffer (pH 3.5) resolves this compound from N-desmethyl metabolites. Robustness is tested by varying column batches and mobile phase pH (±0.2 units) .

Q. What strategies address discrepancies in reproductive toxicity data for this compound across preclinical studies?

- Methodological Answer : Contradictions often arise from differences in animal models (e.g., rat vs. mouse), exposure windows (prepubertal vs. adult), and dosages (5–20 mg/kg/day). To reconcile data, researchers should:

- Conduct longitudinal studies tracking sperm motility, testosterone levels, and germ cell apoptosis post-exposure.

- Include co-treatment controls (e.g., ascorbic acid at 100 mg/kg/day) to assess oxidative stress mitigation, as shown in rat models .

- Standardize histopathological scoring for testicular atrophy and epididymal damage .

Q. What methodological considerations are critical when designing forced degradation studies for this compound?

- Methodological Answer : Key factors include:

- Stress Conditions : Acid/alkali hydrolysis (1–6 hours at 60°C), oxidation (3–15% H₂O₂), and photolysis (ICH Q1B guidelines).

- Analytical Endpoints : Monitor degradation via UV spectral changes (λmax shifts >5 nm indicate structural alterations) and mass balance (≥95% recovery).

- Stability-Indicating Methods : Ensure baseline separation of degradation products using ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particle columns .

Q. How can researchers validate the specificity of assays for this compound in the presence of structurally similar statins?

- Methodological Answer : Cross-validate using:

- Chromatographic Resolution : Ensure >2.0 resolution factor between this compound and analogs (e.g., atorvastatin).

- Mass Spectrometry : Confirm unique fragmentation patterns (e.g., m/z 482 → 258 for this compound) via MS/MS.

- Spiked Matrix Samples : Test interference from plasma proteins or excipients (e.g., lactose, magnesium stearate) .

Key Recommendations for Researchers

- Experimental Reproducibility : Document all synthesis and validation steps per journal guidelines (e.g., Beilstein Journal protocols) to enable replication .

- Data Contradiction Analysis : Use meta-analysis tools to harmonize preclinical toxicity data, accounting for species-specific metabolic pathways .

- Ethical Compliance : Adhere to bioanalytical method validation guidelines (e.g., FDA, EMA) for clinical sample analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。